Metabolito P95 de iloperidona

Descripción general

Descripción

El metabolito de iloperidona P95 es un metabolito significativo del fármaco antipsicótico atípico iloperidona. La iloperidona se usa principalmente para el tratamiento de la esquizofrenia y otros trastornos psiquiátricos. El metabolito P95 es conocido por su afinidad por los receptores de serotonina (5-HT2A) y adrenérgicos (α1A, α1B, α1D y α2C), lo que contribuye a sus efectos farmacológicos .

Aplicaciones Científicas De Investigación

El metabolito de iloperidona P95 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de las vías metabólicas y la cinética enzimática.

Biología: El P95 se estudia por sus interacciones con varios receptores y su papel en la neurotransmisión.

Medicina: El metabolito se investiga por su potencial terapéutico en el tratamiento de trastornos psiquiátricos, especialmente la esquizofrenia.

Industria: El P95 se utiliza en el desarrollo de nuevos fármacos antipsicóticos y en la optimización de los agentes terapéuticos existentes .

Mecanismo De Acción

El mecanismo de acción del metabolito de iloperidona P95 implica su unión a los receptores de serotonina (5-HT2A) y adrenérgicos (α1A, α1B, α1D y α2C). Al antagonizar estos receptores, el P95 modula la actividad de los neurotransmisores, lo que lleva a sus efectos antipsicóticos. La interacción del metabolito con estos receptores ayuda a reducir los síntomas de la esquizofrenia y otros trastornos psiquiátricos .

Análisis Bioquímico

Biochemical Properties

Iloperidone metabolite P95 is formed through the hydroxylation of iloperidone mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . Unlike its parent compound, P95 does not cross the blood-brain barrier and exhibits a significantly lower affinity for serotonin 5-HT2A receptors . It binds to norepinephrine α1A, α1B, α1D, and α2C receptors . These interactions suggest that P95 may play a role in modulating peripheral adrenergic activity.

Cellular Effects

Iloperidone metabolite P95 influences various cellular processes, particularly those involving adrenergic signaling pathways. By binding to norepinephrine receptors, P95 can modulate vascular tone and blood pressure . Additionally, its interaction with adrenergic receptors may impact cellular metabolism and gene expression related to adrenergic signaling . Due to its inability to cross the blood-brain barrier, P95 does not directly affect central nervous system functions.

Molecular Mechanism

At the molecular level, iloperidone metabolite P95 exerts its effects primarily through binding interactions with adrenergic receptors. The metabolite’s affinity for norepinephrine α1 and α2 receptors suggests that it may act as an antagonist, inhibiting the usual adrenergic signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular metabolism, particularly in peripheral tissues.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of iloperidone metabolite P95 have been studied extensively. P95 has a half-life of approximately 23 hours in extensive metabolizers and 31 hours in poor metabolizers . Over time, the metabolite is gradually degraded and excreted, primarily through urine . Long-term studies have shown that P95 does not accumulate significantly in tissues, suggesting a stable metabolic profile .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of iloperidone metabolite P95 vary with dosage. At lower doses, P95 primarily modulates peripheral adrenergic activity without significant adverse effects . At higher doses, there may be an increased risk of cardiovascular side effects, such as hypotension, due to excessive adrenergic receptor antagonism . These findings highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Iloperidone is metabolized in the liver through three primary pathways: carbonyl reduction, hydroxylation by CYP2D6, and O-demethylation by CYP3A4 . The hydroxylation pathway leads to the formation of iloperidone metabolite P95 . This metabolite is further processed and eventually excreted, primarily through the urine . The involvement of multiple metabolic pathways ensures the efficient clearance of iloperidone and its metabolites from the body.

Transport and Distribution

Iloperidone metabolite P95 is distributed primarily in peripheral tissues due to its inability to cross the blood-brain barrier . The metabolite is transported in the bloodstream and interacts with various adrenergic receptors in peripheral tissues . Its distribution is influenced by factors such as protein binding and tissue perfusion . P95 is eventually excreted through the kidneys, with urine being the primary route of elimination .

Subcellular Localization

The subcellular localization of iloperidone metabolite P95 is primarily in the cytoplasm of peripheral cells . Due to its inability to cross the blood-brain barrier, P95 does not localize in central nervous system tissues . The metabolite’s activity is largely confined to peripheral adrenergic receptors, where it exerts its effects on cellular signaling and metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del metabolito de iloperidona P95 implica múltiples pasos, comenzando por el compuesto madre iloperidona. Las principales vías metabólicas incluyen la hidroxilación mediada por el citocromo P450 2D6 (CYP2D6) y la O-desmetilación mediada por el citocromo P450 3A4 (CYP3A4). La hidroxilación de la iloperidona para formar P95 es un paso crucial en su vía metabólica .

Métodos de producción industrial

La producción industrial del metabolito de iloperidona P95 generalmente implica una síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de catalizadores y reactivos específicos para facilitar las reacciones de hidroxilación y O-desmetilación. El producto final se purifica luego mediante técnicas estándar como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El metabolito de iloperidona P95 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La principal vía metabólica implica la oxidación de la iloperidona para formar P95.

Reducción: Aunque menos comunes, las reacciones de reducción también pueden ocurrir, lo que lleva a la formación de otros metabolitos.

Sustitución: Las reacciones de sustitución pueden ocurrir en grupos funcionales específicos, alterando la estructura química del metabolito.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis del metabolito de iloperidona P95 incluyen:

Enzimas citocromo P450: CYP2D6 y CYP3A4 son las principales enzimas involucradas en las reacciones metabólicas.

Catalizadores: Se utilizan catalizadores específicos para mejorar la velocidad de reacción y el rendimiento.

Solventes: Los solventes orgánicos como el dimetilsulfóxido (DMSO) y el metanol se utilizan comúnmente en el medio de reacción

Productos principales formados

El producto principal formado a partir de la oxidación de la iloperidona es el metabolito P95. También se pueden formar otros metabolitos menores a través de reacciones de reducción y sustitución, pero el P95 sigue siendo el foco principal debido a su importancia farmacológica .

Comparación Con Compuestos Similares

Compuestos similares

El metabolito de iloperidona P95 se puede comparar con otros compuestos similares, como:

Metabolito de iloperidona P88: Otro metabolito importante de la iloperidona con afinidades de unión a receptores similares.

Lurasidona: Un antipsicótico atípico con un mecanismo de acción similar que involucra receptores de serotonina y dopamina.

Risperidona: Otro antipsicótico atípico con un perfil de unión a receptores similar .

Singularidad

El metabolito de iloperidona P95 es único debido a su afinidad de unión específica para los receptores de serotonina y adrenérgicos, lo que lo distingue de otros metabolitos y fármacos antipsicóticos. Su perfil de unión a receptores selectivos contribuye a sus distintos efectos farmacológicos y potencial terapéutico .

Propiedades

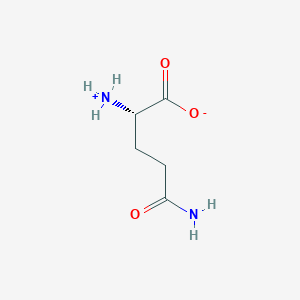

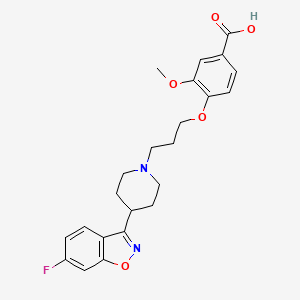

IUPAC Name |

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUKEZOJOPXXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635884 | |

| Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475110-48-6 | |

| Record name | P-95-12113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy}-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-PIPERIDINYL)PROPOXY)-3-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV65CD1JA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.